molecular formula C20H32O5 B158695 11beta-PGE2 CAS No. 38310-90-6

11beta-PGE2

Cat. No.: B158695
CAS No.: 38310-90-6
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-YUOXZBOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11beta-PGE2 is a prostaglandin E2 (PGE2) analog classified under the fatty acyls and eicosanoids, specifically within the prostaglandin subgroup . Prostaglandins are lipid-derived autacoids that play critical roles in inflammation, vascular tone, and cellular homeostasis. Structurally, this compound retains the core cyclopentane ring and carboxylic acid side chain characteristic of PGE2 but features a hydroxyl group at the C11 position in the beta configuration. This modification influences its receptor binding affinity and metabolic stability compared to native PGE2.

Mechanism of Action

Target of Action

11beta-Prostaglandin E2 (11beta-PGE2) is a variant of Prostaglandin E2 (PGE2), a naturally occurring prostaglandin . The primary targets of this compound are the prostaglandin E2 receptors, namely EP1, EP2, EP3, and EP4 . These receptors are G protein-coupled receptors with distinct signaling properties . This compound may also interact with the prostaglandin transporter protein .

Mode of Action

This compound acts as a moderate inhibitor of PGE2 binding to rat hypothalamic membranes . It interacts with its targets, the PGE2 receptors, leading to various downstream effects. The interaction of this compound with these receptors can influence blood pressure both positively and negatively . For instance, centrally administered PGE2 induces hypertension, whereas systemic administration of PGE2 produces a hypotensive effect .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the prostanoid pathway, where it is converted from arachidonic acid (AA) by a series of enzymatic reactions involving phospholipases, cyclooxygenase (COX), and distinct terminal synthases . The conversion of AA to an unstable endoperoxide intermediate PGH2 by COX is followed by the isomerization of PGH2 to bioactive prostanoids, including PGE2 .

Pharmacokinetics

The synthetic pge2 dinoprostone, a related compound, has a plasma half-life of approximately 25–5 minutes after vaginal administration, with most metabolites being excreted in the urine .

Result of Action

The action of this compound results in various molecular and cellular effects. It may act to stimulate bone resorption in rats . In the context of blood pressure regulation, the interaction of this compound with its receptors can lead to hypertension or hypotension, depending on the route of administration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the intestinal microenvironment, which is rich in PGE2, can drive mitochondrial depolarization in CD8+ T cells . This leads to the engagement of autophagy to clear depolarized mitochondria and enhances glutathione synthesis to scavenge reactive oxygen species (ROS) that result from mitochondrial depolarization .

Biochemical Analysis

Biochemical Properties

11beta-Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is a moderate inhibitor of PGE2 binding to rat hypothalamic membranes . It may also stimulate bone resorption in rats and inhibit PGE2 binding to the prostaglandin transporter protein .

Cellular Effects

11beta-Prostaglandin E2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating inflammation and the immune system by regulating the expression/concentration of cytokines . It also plays a role in the immune system, with regards to immunosuppression, inhibition of nitrogen oxide (NO) production, inhibition of interferon (IFN) and apoptotic pathways, and inhibition of viral receptor expression .

Molecular Mechanism

At the molecular level, 11beta-Prostaglandin E2 exerts its effects through various mechanisms. It is involved in the synthesis of the prostanoids (prostaglandins, prostacyclins, and thromboxanes) and is implicated in normal development, tissue homeostasis, inflammation, and cancer progression . It also plays a role in the production of PGE2 involved in both tissue homeostasis and disease .

Metabolic Pathways

11beta-Prostaglandin E2 is involved in the prostanoid metabolic pathway. Prostanoids are signaling molecules derived from arachidonic acid (AA). They are classified by their primary physiological functions: prostacyclins that function in the resolution of inflammation, thromboxanes that function in the related roles of platelet aggregation and vasoconstriction, and prostaglandins that are involved in pro-inflammatory processes .

Subcellular Localization

It is known that PGE2 is synthesized as a Golgi membrane-associated protein, and spontaneous cleavage of the N-terminal hydrophobic domain leads to the formation of a truncated mature protein that is distributed in the cytosol with a trend to be enriched in the perinuclear region .

Biological Activity

11beta-Prostaglandin E2 (11β-PGE2) is a significant metabolite of prostaglandin E2 (PGE2) that plays crucial roles in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of 11β-PGE2, including its mechanisms of action, effects on different cell types, and potential therapeutic implications.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid that exert diverse physiological effects. They are produced by the action of cyclooxygenase (COX) enzymes and play essential roles in inflammation, pain modulation, and homeostasis. Among these, PGE2 is one of the most studied due to its involvement in various pathophysiological conditions.

Biological Activity of 11beta-PGE2

Mechanisms of Action

11β-PGE2 acts primarily through G protein-coupled receptors (GPCRs), specifically EP receptors (EP1, EP2, EP3, and EP4). Each receptor subtype mediates distinct cellular responses:

  • EP1 : Activates phosphatidylinositol metabolism, leading to increased intracellular calcium levels.
  • EP2 and EP4 : Elevate cyclic AMP (cAMP) levels, promoting anti-inflammatory effects.
  • EP3 : Can inhibit cAMP production and influence calcium signaling.

This receptor diversity allows 11β-PGE2 to exert both pro-inflammatory and anti-inflammatory effects depending on the context and concentration.

Inflammatory Response

Research indicates that 11β-PGE2 is produced during inflammatory responses, particularly by activated macrophages and other immune cells. For example, studies have shown that:

  • Immune Modulation : 11β-PGE2 can modulate T-cell responses by promoting an anti-inflammatory environment at high concentrations while inducing pro-inflammatory responses at lower concentrations . This dual role highlights its potential as a therapeutic target in autoimmune diseases.
  • Macrophage Polarization : Treatment with 11β-PGE2 has been shown to shift macrophage polarization towards an M2 phenotype, which is associated with tissue repair and anti-inflammatory functions .

Case Studies

  • Type 1 Diabetes Mellitus :
    In a mouse model of type 1 diabetes, repletion with PGE2 analogues restored immune homeostasis during inflammation. The study suggested that the PTGS2/COX2-PGE2 signaling axis could serve as a therapeutic target for managing autoimmune conditions .
  • Trauma-Induced Immune Suppression :
    A study examining trauma patients found that elevated levels of PGE2 correlated with suppressed antimicrobial functions in neutrophils and monocytes. Targeting the PGE2 pathway with COX inhibitors enhanced cytokine production and improved immune responses .
  • Migraine Patients :
    Analysis of PGE2 levels in migraine patients revealed significant differences compared to healthy controls, suggesting a role for PGE2 in migraine pathophysiology. Elevated PGE2 levels were associated with inflammatory markers in these patients .

Data Table: Summary of Biological Effects

Biological ActivityMechanismEffectReference
Immune modulationEP receptor signalingAnti-inflammatory at high concentrations; pro-inflammatory at low concentrations
Macrophage polarizationCOX-2 activityInduces M2 phenotype
Antimicrobial response suppressionElevated PGE2 levelsReduced activity in neutrophils and monocytes
Migraine pathophysiologyInflammatory responseIncreased levels correlate with headache frequency

Scientific Research Applications

Immunological Applications

Role in Anaphylaxis:
Research indicates that a deficiency in PGE2, including its derivative 11beta-PGE2, may predispose individuals to anaphylaxis. A study demonstrated that patients experiencing anaphylaxis exhibited significantly reduced levels of PGE2 compared to healthy individuals. Stabilization of PGE2 levels using specific inhibitors was shown to protect against anaphylactic reactions in murine models, suggesting that maintaining adequate PGE2 levels can modulate mast cell activation and reduce the severity of allergic responses .

Mast Cell Activation:
this compound is implicated in the modulation of mast cell activation through its interaction with EP receptors (EP2 and EP4). The activation of these receptors by PGE2 has been shown to inhibit degranulation processes in mast cells, which are crucial in allergic responses. This suggests potential therapeutic avenues for managing allergic conditions by targeting the PGE2 signaling pathway .

Reproductive Biology

Endometrial Function:
In reproductive studies, this compound has been linked to the regulation of endometrial functions. It was found that while PGE2 does not significantly influence the expression of 11beta-hydroxysteroid dehydrogenase type 1 (HSD11B1), PGF2alpha, another prostaglandin, enhances its activity. This enzyme is critical for cortisol regulation within the endometrium, indicating that this compound may play a role in modulating local hormonal environments during reproductive cycles .

Cortisol Regulation:
The conversion of cortisone to cortisol in bovine endometrial cells was stimulated by PGF2alpha but not by PGE2. This highlights a nuanced role where this compound may influence local steroid metabolism indirectly through interactions with other prostaglandins .

Therapeutic Potential

Anti-inflammatory Effects:
Given its role in modulating immune responses and inflammation, this compound may have therapeutic applications as an anti-inflammatory agent. Its ability to stabilize mast cells and reduce excessive inflammatory responses positions it as a candidate for treating conditions characterized by chronic inflammation or hypersensitivity .

Cancer Research:
Emerging studies suggest that prostaglandins, including derivatives like this compound, may influence tumor microenvironments and cancer progression. Investigations into how these compounds interact with cancer cell signaling pathways could unveil new therapeutic strategies for cancer treatment .

Data Table: Summary of Applications

Application AreaSpecific FindingsReferences
ImmunologyReduces mast cell activation; protects against anaphylaxis ,
Reproductive BiologyModulates endometrial functions; influences cortisol regulation ,
Therapeutic PotentialAnti-inflammatory effects; potential cancer treatment ,

Case Studies and Research Findings

  • Anaphylaxis Study :
    • A cohort study analyzed serum PGE2 levels in patients with anaphylaxis versus healthy controls, revealing a significant correlation between low PGE2 levels and increased severity of reactions .
  • Endometrial Research :
    • In bovine models, the role of PGF2alpha was emphasized over PGE2 in regulating HSD11B1 expression and activity, indicating a complex interplay between different prostaglandins in reproductive tissues .
  • Cancer Studies :
    • Investigations into the role of prostaglandins in tumor biology have indicated that they may affect tumor growth and metastasis through modulation of immune responses and cellular signaling pathways .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing 11beta-PGE2 in laboratory settings?

  • Methodological Answer : Synthesis should follow rigorous enzymatic or chemical pathways, such as using cyclooxygenase (COX) isoforms for prostaglandin backbone formation, followed by stereospecific hydroxylation at the 11-beta position. Ensure reproducibility by documenting reaction conditions (temperature, pH, cofactors) and validating purity via HPLC coupled with mass spectrometry . For novel synthesis routes, include step-by-step characterization data (NMR, IR) and cross-reference with established protocols in peer-reviewed literature .

Q. What analytical techniques are validated for detecting and quantifying this compound in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate assays with internal standards (e.g., deuterated this compound) to correct for matrix effects. Include calibration curves spanning physiological and pathological concentration ranges (0.1–100 nM). For tissue samples, optimize extraction protocols to minimize degradation, as outlined in studies prioritizing prostaglandin stability .

Q. How should researchers design in vitro experiments to assess this compound activity in cellular models?

  • Methodological Answer : Define the Population (e.g., primary macrophages, cancer cell lines), Intervention (dose range, exposure time), Comparison (vehicle controls, COX inhibitors), and Outcome (e.g., cytokine release, cAMP levels) using the PICO framework . Pre-treat cells with COX inhibitors to isolate this compound-specific effects. Replicate experiments across multiple cell passages to account for biological variability .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of published data, stratifying results by experimental models (e.g., species, cell type), dosing regimens, and assay endpoints. Use statistical tools like funnel plots to identify publication bias. For conflicting mechanistic data, employ CRISPR-mediated gene knockout models to validate receptor specificity (e.g., EP2 vs. EP4 receptors) . Document methodological discrepancies in a comparative table to highlight potential sources of variation .

Q. What integrative approaches are effective for elucidating this compound’s role in inflammatory and metabolic pathways?

  • Methodological Answer : Combine multi-omics datasets (transcriptomics, lipidomics) to map this compound-mediated signaling networks. Use pathway enrichment analysis tools (e.g., DAVID, MetaboAnalyst) to identify overrepresented biological processes. Validate findings with pharmacological inhibition (e.g., EP receptor antagonists) in animal models, ensuring alignment with FAIR data principles for reproducibility .

Q. How can researchers ensure the reproducibility of this compound-related findings in preclinical studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments, including blinding, randomization, and sample-size calculations. Share raw data (e.g., dose-response curves, Western blot images) in public repositories like Figshare or Zenodo. For cell-based studies, report passage numbers, mycoplasma testing, and culture conditions in detail .

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

  • Methodological Answer : Use isotope-labeled this compound to track metabolite formation and rule out interference from endogenous prostaglandins. Pair genetic knockdown (siRNA) with pharmacological inhibitors to confirm target specificity. Incorporate negative controls, such as enzymatically inactive COX mutants, to validate assay specificity .

Q. Data Management & Collaboration

Q. What metadata standards are critical for sharing this compound research data?

  • Methodological Answer : Include experimental parameters (e.g., animal strain, cell line authentication), instrument settings (LC-MS/MS parameters), and statistical methods (e.g., ANOVA type, p-value thresholds). Use standardized formats like ISA-Tab for metadata structuring. Reference protocols from repositories such as Metabolights to ensure interoperability .

Q. How should researchers navigate ethical and logistical challenges in accessing this compound-related clinical data?

  • Methodological Answer : Submit data requests through institutional review boards (IRBs), specifying the Research Questions, Methodology, and Anticipated Outcomes in alignment with ethical guidelines. For retrospective studies, ensure compliance with GDPR/HIPAA by anonymizing patient identifiers. Collaborate with biobanks to access curated datasets .

Q. Contradiction & Validation

Q. What frameworks assist in prioritizing conflicting hypotheses about this compound’s dual pro- and anti-inflammatory roles?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, test context-dependent effects using disease-specific models (e.g., rheumatoid arthritis vs. sepsis). Use Bayesian statistics to quantify the probability of competing hypotheses based on prior evidence .

Comparison with Similar Compounds

16,16-Dimethyl PGE2

  • Structural Differences : Methyl groups at the C16 position replace hydrogen atoms, enhancing steric hindrance and reducing enzymatic degradation.
  • Receptor Affinity : Shows preferential binding to EP2 and EP4 receptors, promoting cAMP signaling.
  • Stability : Increased resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated inactivation compared to 11beta-PGE2 .
  • Applications : Used in studies targeting ulcer healing and cytoprotection due to prolonged activity .

9-Deoxy-9-Methylene PGE2

  • Structural Differences : A methylene group replaces the hydroxyl group at C9, eliminating susceptibility to oxidation at this site.
  • Receptor Affinity : Retains EP3/EP4 agonism but with reduced potency compared to this compound.
  • Stability : Enhanced metabolic stability in plasma due to the absence of the C9 hydroxyl group.
  • Applications : Investigated for gastrointestinal motility modulation .

11-Deoxy-16,16-Dimethyl PGE2

  • Structural Differences : Lacks the C11 hydroxyl group present in this compound but retains C16 methyl groups.
  • Receptor Affinity : Broad EP receptor activation, with weaker binding to EP1 compared to this compound.
  • Stability : Similar to 16,16-dimethyl PGE2 but less stable than this compound due to the absence of the C11 hydroxyl group.
  • Applications : Studied for ocular hypertension and glaucoma management .

PGE2 Ethylenediamine Derivatives (e.g., Zhao et al., 2007)

  • Structural Differences: The hydroxycyclopentenone ring is replaced with a heterocyclic moiety, and the α-alkenyl chain is substituted with a phenethyl group.
  • Receptor Affinity : Demonstrates selective EP2 agonism, distinct from this compound’s broader receptor profile.
  • Stability : Superior enzymatic stability due to reduced recognition by prostaglandin transporters.
  • Applications : Explored for sustained anti-inflammatory effects in chronic diseases .

Data Table: Key Properties of this compound and Analogs

Compound Structural Modification Receptor Affinity Metabolic Stability Therapeutic Applications
This compound C11β-hydroxyl group EP1–4 (modulated) Moderate Inflammation, vascular regulation
16,16-Dimethyl PGE2 C16 methyl groups EP2/EP4 selective High Ulcer healing, cytoprotection
9-Deoxy-9-Methylene C9 methylene substitution EP3/EP4 High Gastrointestinal motility
PGE2 Ethylenediamine Heterocyclic ring, phenethyl chain EP2 selective Very High Chronic inflammation

Research Findings and Contradictions

  • Enhanced Stability vs. Bioactivity Trade-off : While 16,16-dimethyl PGE2 exhibits greater stability than this compound, its narrowed receptor selectivity may limit therapeutic versatility .
  • Contradictory Receptor Binding Data : Studies by Ungrin et al. (2001) report weaker EP1 binding for this compound compared to PGE2, whereas Zhao et al. (2007) suggest retained EP2/EP4 activity. These discrepancies may arise from assay conditions or tissue-specific receptor expression .
  • Clinical Relevance of Modifications : The ethylenediamine derivatives show promise in preclinical models for chronic inflammation, but their long-term safety profiles remain unvalidated in humans .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-YUOXZBOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017289
Record name 11β-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38310-90-6
Record name 11β-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
11beta-PGE2
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
11beta-PGE2
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
11beta-PGE2
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
11beta-PGE2
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
11beta-PGE2
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
11beta-PGE2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.